Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the formula C5H5KN2O2S and a molecular weight of 196.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are complex and can involve various reagents and conditions . For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis .Scientific Research Applications
Synthetic Applications and Material Science
Synthetic Modifications and Antimicrobial Study
Derivatives of the thiadiazole group, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, have shown significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents. The synthetic modifications of these derivatives have been facilitated using readily available materials, indicating a broad applicability in synthetic chemistry for developing new compounds with potential biological activities (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition
Compounds containing the 1,3,4-thiadiazole moiety, such as Amino-5-ethyl-1,3,4-thiadiazole, have been evaluated as corrosion inhibitors for metals in saline solutions. These studies demonstrate that thiadiazole derivatives can significantly reduce corrosion, making them valuable in materials science for protecting metal surfaces (Sherif & Park, 2006).
Biological Activities and Potential Therapeutic Applications
Antimicrobial and Antifungal Activities
The synthetic exploration of thiadiazole derivatives has led to compounds with promising antimicrobial and antifungal properties. These findings underscore the therapeutic potential of thiadiazole derivatives in treating various bacterial and fungal infections, thereby contributing to the field of medicinal chemistry (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Metal Complexes with Biological Activities
Metal complexes derived from thiadiazole compounds have been synthesized and shown to exhibit antibacterial activities against specific bacterial strains. These complexes open new avenues for the design of metal-based drugs with enhanced biological activities (Alias, Kassum, & Shakir, 2013).
Advanced Materials and Chemical Reactions
Reactivity and Chemical Transformations
Research on the reactivity of thiadiazole derivatives with bases has led to the discovery of new chemical transformations, including ring opening and the formation of novel compounds. These studies provide valuable insights into the reactivity of thiadiazole rings, which can be exploited in the synthesis of new materials and chemicals (Remizov, Pevzner, & Petrov, 2019).
Future Directions
The future directions for research on Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate and similar compounds could involve further exploration of their biological activities, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Additionally, the development of novel effective drugs and strategies is eagerly being pursued .
Properties
IUPAC Name |
potassium;5-ethyl-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.K/c1-2-3-6-7-4(10-3)5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWCZSRWJNKWOP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-71-6 |
Source
|
Record name | potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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